

Pomalidomide-amido-PEG3-C2-NH2 NMR data and characterization

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Compound of Interest

Compound Name: Pomalidomide-amido-PEG3-C2-NH2

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In-Depth Technical Guide: Pomalidomide-amido-PEG3-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Pomalidomide-amido-PEG3-C2-NH2**, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide acts as a potent E3 ubiquitin ligase ligand by binding to Cereblon (CRBN), initiating the degradation of specific target proteins. This guide details the characterization of **Pomalidomide-amido-PEG3-C2-NH2**, provides a representative synthesis protocol, and elucidates the underlying signaling pathway of pomalidomide's mechanism of action. The information is presented to support researchers and professionals in the field of targeted protein degradation and drug discovery.

Characterization of Pomalidomide-amido-PEG3-C2-NH2

Pomalidomide-amido-PEG3-C2-NH2 is a synthetic molecule that incorporates the pomalidomide core, which binds to the E3 ligase Cereblon, connected to a 3-unit polyethylene

glycol (PEG) linker terminating in an amine group.^{[1][2]} This terminal amine allows for conjugation to a ligand for a target protein, forming a PROTAC.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |
|-------------------|---------------------------------|-------------------|
| Molecular Formula | C22H28N4O8 | ^[2] |
| Molecular Weight | 476.48 g/mol | ^[3] |
| Appearance | Off-white to light yellow solid | ^[3] |
| Purity (LCMS) | Typically ≥95% | ^{[4][5]} |
| Solubility | Soluble in DMSO | ^[3] |

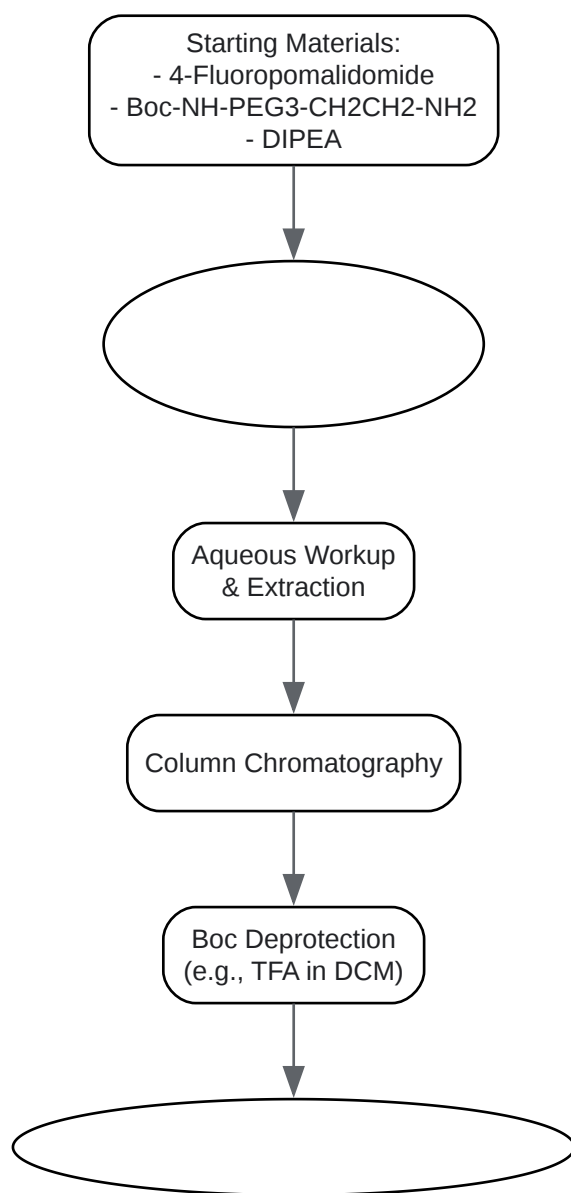
Note on NMR Data: Detailed, publicly available ¹H and ¹³C NMR spectral data with peak assignments for **Pomalidomide-amido-PEG3-C2-NH2** is limited. Certificates of Analysis from commercial suppliers often state that the ¹H NMR spectrum is "consistent with structure" but do not provide the raw data.^[4] For research purposes, it is standard practice to acquire and interpret NMR spectra upon synthesis or acquisition of the compound to confirm its identity and purity.

Experimental Protocols

Representative Synthesis of Pomalidomide-amido-PEG3-C2-NH2

The synthesis of pomalidomide-based linkers typically involves a nucleophilic aromatic substitution (S_NAr) reaction. The following is a representative protocol adapted from established methods for synthesizing similar pomalidomide-amine conjugates.^{[2][6]}

Workflow for Synthesis



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Caption: General workflow for the synthesis of **Pomalidomide-amido-PEG3-C2-NH2**.

Materials:

- 4-Fluoropomalidomide
- N-Boc-2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanamine
- N,N-Diisopropylethylamine (DIPEA)

- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

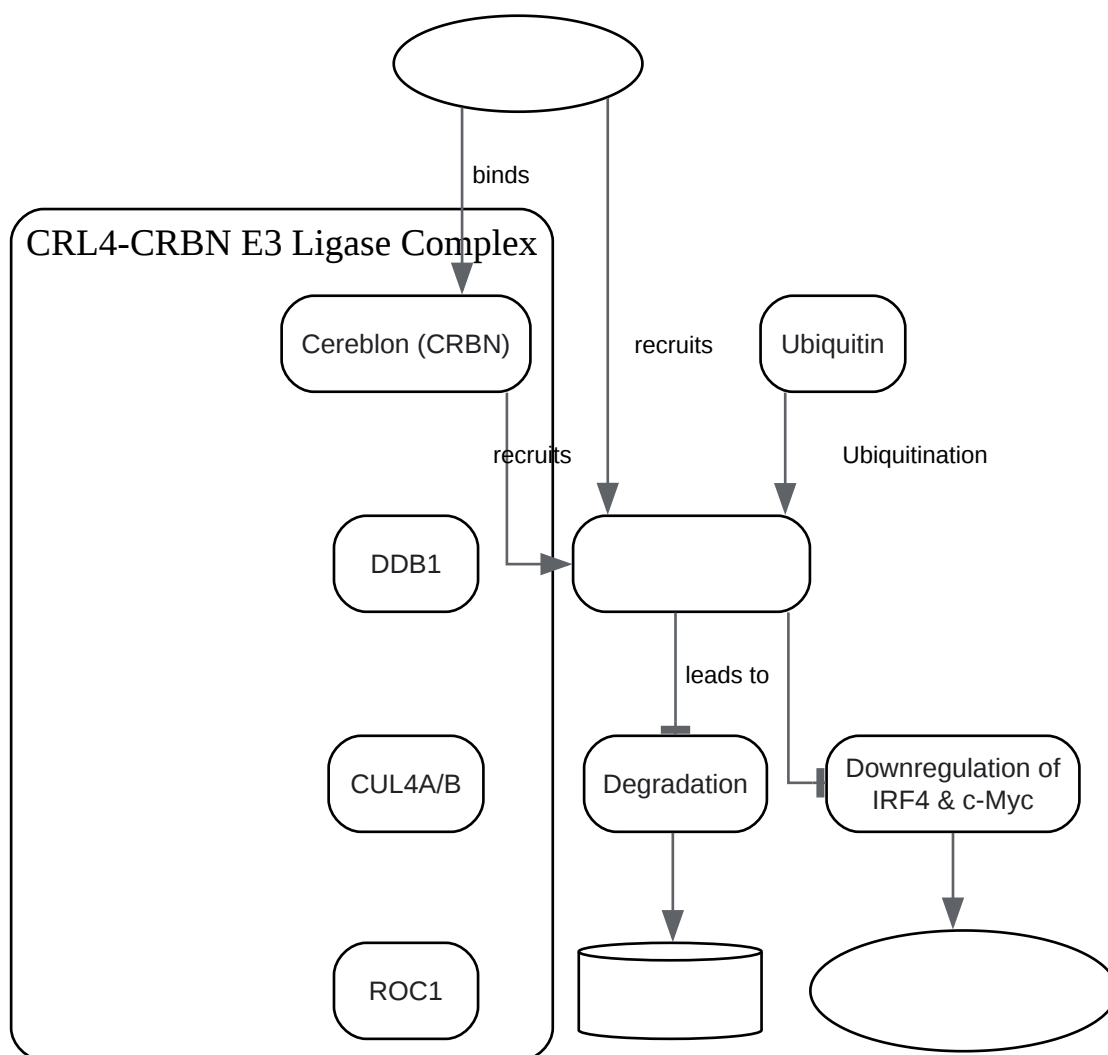
- **SNAr Reaction:** To a solution of 4-Fluoropomalidomide (1 equivalent) in DMSO, add N-Boc-2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanamine (1.1 equivalents) and DIPEA (3 equivalents).
- Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LCMS.
- **Workup and Extraction:** After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
- **Boc Deprotection:** Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
- **Final Isolation:** Remove the solvent and excess TFA under reduced pressure. The resulting residue can be further purified if necessary to yield the final product, **Pomalidomide-amido-PEG3-C2-NH₂**.

Characterization Methods

- Liquid Chromatography-Mass Spectrometry (LCMS): To confirm the molecular weight of the product and assess its purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final compound. ^1H and ^{13}C NMR spectra should be acquired.
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized molecule.

Pomalidomide Signaling Pathway

Pomalidomide's mechanism of action is centered on its ability to act as a "molecular glue" between the E3 ubiquitin ligase Cereblon (CRBN) and neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).^{[7][8][9]} This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors.



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Caption: Pomalidomide-mediated degradation of Ikaros and Aiolos via the CRL4-CRBN complex.

The degradation of Ikaros and Aiolos, which are critical for the survival of multiple myeloma cells, results in the downregulation of downstream targets such as Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[9] This cascade of events ultimately leads to cell cycle arrest and apoptosis in malignant cells.[9] Additionally, pomalidomide exhibits immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity.[8]

Conclusion

Pomalidomide-amido-PEG3-C2-NH2 is a valuable chemical tool for the construction of PROTACs. Understanding its synthesis, characterization, and the fundamental mechanism of action of its pomalidomide component is crucial for the rational design of novel therapeutics for targeted protein degradation. This guide provides a foundational resource for researchers to facilitate their work in this rapidly advancing field.

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